Ctap TFA is derived from trifluoroacetic acid, a colorless liquid that is highly soluble in water and organic solvents. It is classified as a strong acid and is often used as a reagent in peptide synthesis and purification techniques, such as high-performance liquid chromatography (HPLC) . The compound is particularly noted for its effectiveness in removing protecting groups from amino acids during solid-phase peptide synthesis.
The synthesis of Ctap TFA typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. Following the completion of the peptide chain, trifluoroacetic acid is employed to cleave the peptide from the resin and remove any protecting groups.
The molecular structure of Ctap TFA can be described by its chemical formula, which includes carbon, fluorine, hydrogen, and oxygen atoms. The trifluoroacetate group consists of three fluorine atoms bonded to a carbon atom that is also double-bonded to an oxygen atom and single-bonded to another oxygen atom linked to a carbon chain of the peptide.
The presence of fluorine atoms significantly influences the compound's properties, including its acidity and solubility characteristics.
Ctap TFA participates in several chemical reactions primarily related to peptide synthesis:
The mechanism of action for Ctap TFA primarily revolves around its ability to facilitate peptide bond cleavage through protonation:
This mechanism highlights the importance of Ctap TFA in achieving high yields and purity in peptide synthesis.
Ctap TFA exhibits several notable physical and chemical properties:
These properties make Ctap TFA suitable for various applications in biochemical research and pharmaceutical development.
Ctap TFA has numerous applications within scientific research:
The development of selective μ-opioid receptor antagonists represents a critical advancement in neuropharmacology. Ctap tfa (Cyclo(D-Asp-Pro-D-Val-Leu) Trifluoroacetate) emerged from systematic efforts to modify endogenous opioid peptide structures, particularly somatostatin analogs, to enhance receptor specificity and metabolic stability. Its discovery in the late 20th century coincided with breakthroughs in peptide synthesis techniques, where trifluoroacetic acid (TFA) played an indispensable role as a counterion. TFA’s strong acidity (pKa ~0.5) and volatility facilitated the purification of cationic peptides like Ctap through HPLC, replacing persistent anions that could interfere with biological assays [1] [3]. The use of TFA-derived reagents (e.g., trifluoroacetic anhydride) enabled efficient side-chain deprotection and cleavage in solid-phase peptide synthesis—a process critical for producing Ctap’s cyclic tetrapeptide structure with high optical purity [3]. This historical synergy between peptide chemistry and fluorinated compounds allowed Ctap tfa to achieve unprecedented μ-receptor selectivity (>1,000-fold over δ- and κ-receptors), addressing prior limitations of non-selective antagonists like naloxone.
Ctap tfa’s pharmacological value stems from its irreversible, competitive antagonism of μ-opioid receptors (MOR). Its trifluoroacetate counterion enhances solubility in aqueous experimental buffers, ensuring reliable bioavailability in in vitro systems. Key pharmacological characteristics include:
Table 1: Key Pharmacological Properties of Ctap tfa
| Property | Value/Characteristic | Experimental System |
|---|---|---|
| MOR Binding Affinity (Ki) | 0.3–0.7 nM | Rat brain membranes |
| Selectivity Ratio (MOR:δOR) | >1,000:1 | Cell-based cAMP assay |
| IC₅₀ (GTPγS Inhibition) | 1.2 nM | CHO cells expressing MOR |
| Peptide Purity | ≥95% (TFA counterion-dependent) | RP-HPLC, UV 220 nm |
Contemporary studies leverage Ctap tfa to resolve three key questions in opioid biology:
Critical knowledge gaps persist:
Table 2: Current Research Applications of Ctap tfa
| Research Domain | Ctap tfa Application | Outcome |
|---|---|---|
| Receptor Trafficking | Inhibition of endosomal MOR internalization | Delayed resensitization (t₁/₂ > 60 min) |
| Neuropathic Pain | Intrathecal MOR blockade | Reversed morphine tolerance in rats |
| Signal Transduction | Gαᵢ protein dissociation assays | Identified PLCβ as a key effector pathway |
| Counterion Effects | TFA vs. acetate salt comparisons | 15% higher MOR affinity with TFA at pH 7.4 |
Synthesis and Analytical Characterization
Ctap tfa is synthesized via solution-phase cyclization under TFA catalysis, leveraging trifluoroacetic anhydride’s efficacy in esterification [3]. Critical quality metrics include:
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: